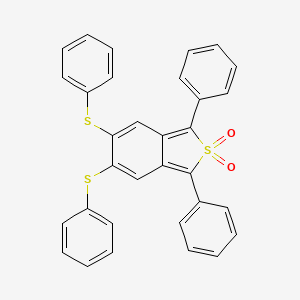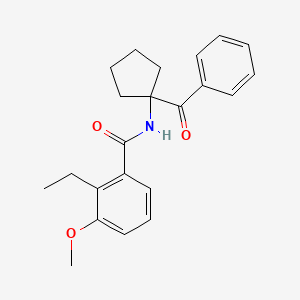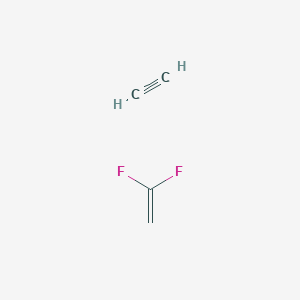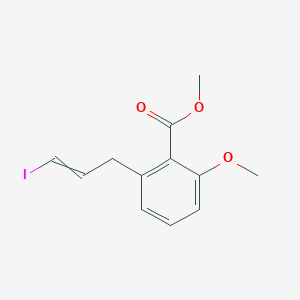![molecular formula C14H19N B12598594 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline CAS No. 874947-87-2](/img/structure/B12598594.png)
5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline: is a complex organic compound with the molecular formula C14H19N . This compound is part of the quinoline family, which is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline typically involves the reaction of trans-decalin-2-one with various reagents . One common method includes the use of morpholine enamines derived from trans-decalin-2-one, which react with β-nitrostyrene and phenyl vinyl ketone to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as or .
Reduction: Reduction reactions can be performed using in the presence of a like .
Substitution: Substitution reactions may involve or using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of neurological disorders and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes , modulating their activity and influencing various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-5a-methyl-5,5a,7,8,8a,8b,9,10-octahydrobenzo[def]cyclopenta[b]carbazol-6(4H)-one
- (3aS,5aR,6S,8R,9aS,9bS)-6,8-dihydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g]benzofuran-2-one
Uniqueness: 5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline stands out due to its specific structural features, which confer unique reactivity and stability
Eigenschaften
CAS-Nummer |
874947-87-2 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
5a-methyl-6,7,8,9,9a,10-hexahydro-5H-benzo[g]quinoline |
InChI |
InChI=1S/C14H19N/c1-14-7-3-2-6-12(14)9-13-11(10-14)5-4-8-15-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |
InChI-Schlüssel |
QMISCKBURSRBDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCCC1CC3=C(C2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)

![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)


![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)




![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
